molecular formula C8H6ClNO2S B169888 2-Cyano-5-methylbenzenesulfonyl chloride CAS No. 197960-31-9

2-Cyano-5-methylbenzenesulfonyl chloride

Cat. No. B169888
CAS RN: 197960-31-9
M. Wt: 215.66 g/mol
InChI Key: ZFQDREVAYVNITB-UHFFFAOYSA-N
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Description

2-Cyano-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Cyano-5-methylbenzenesulfonyl chloride is InChI=1S/C8H6ClNO2S/c1-6-2-3-7 (5-10)8 (4-6)13 (9,11)12/h2-4H,1H3 . The compound’s canonical SMILES is CC1=CC (=C (C=C1)C#N)S (=O) (=O)Cl .


Physical And Chemical Properties Analysis

2-Cyano-5-methylbenzenesulfonyl chloride has a molecular weight of 215.66 g/mol . It has a computed XLogP3-AA value of 2 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.9807773 g/mol . The topological polar surface area is 66.3 Ų , and it has a heavy atom count of 13 .

Scientific Research Applications

Solvation and Catalysis

Sulfonyl chlorides, including structures similar to 2-Cyano-5-methylbenzenesulfonyl chloride, play a significant role in solvation and catalysis. For instance, the hydrolysis of sulfonyl chlorides in water-2-propanol mixtures exhibits temperature-dependent rate constants, highlighting the influence of substrate structure on the reaction process. These studies shed light on the hydrolysis mechanism, involving water dimers as bifunctional catalysts alongside alcohol hydrate pathways (Ivanov et al., 2005).

Structural and Energy Parameters

Research on 2-methylbenzenesulfonyl chloride and bromide offers insights into the structural and energy parameters that influence hydrolysis rates in aqueous dioxane. Ab initio and semiempirical methods correlate these parameters with kinetic data, providing a deeper understanding of the impact of halogen types on sulfonyl group reactivity (Ivanov et al., 2004).

Molecular Structure and Vibrational Spectroscopic Studies

The study of derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, involves vibrational spectroscopic analysis and theoretical methods to understand molecular geometry, electronic properties, and non-linear optical activities. This research contributes to the broader knowledge of sulfonyl chloride chemistry, highlighting its potential in developing biologically active compounds (Nagarajan & Krishnakumar, 2018).

properties

IUPAC Name

2-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDREVAYVNITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381569
Record name 2-cyano-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-methylbenzenesulfonyl chloride

CAS RN

197960-31-9
Record name 2-cyano-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylbenzonitrile (2.65 g, 20 mmol), as prepared in the preceding step, in 30% aqueous HCl (7 mL) was added 40% aqueous sodium nitrite (6 mL) at 0°-5° C. After 15 minute, to the diazo solution were added 30% HCl (15 mL), copper sulfate (100 mg) and 40% aqueous sodium bisulfite (15 mL) at 5°-10° C. The mixture was stirred for 30 minute, then additional water (50 mL) was added. The mixture was extracted into dichloromethane (3×50 mL), and the dichloromethane solution was washed with brine (50 mL) and dried over Na2SO4. After removing the solvent in vacuo, the residue was purified by flash column chromatography (2:1 dichloromethane/hexane) to give the title compound as a white solid (2.1 g, 52%). 1H-NMR (300 MHz, CDCl3) δ 8.03 (s, 1H), 7.87 (d, J=7.8 Hz, 1H), 7.66 (d, J=7.8 Hz, 1H), 2.59 (s, 3H).
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
52%

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